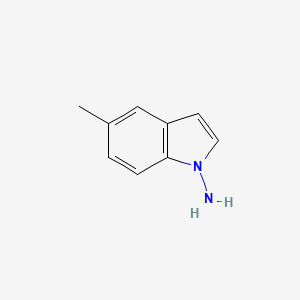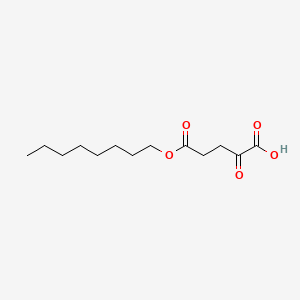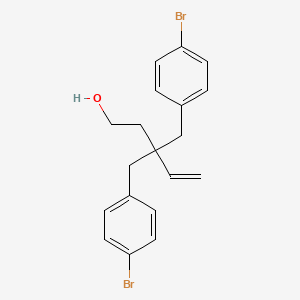
3,3-Bis(4-bromobenzyl)pent-4-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Bis(4-bromobenzyl)pent-4-en-1-ol is a chemical compound with the molecular formula C19H20Br2O and a molecular weight of 424.17 g/mol. It is characterized by the presence of two 4-bromobenzyl groups attached to a pent-4-en-1-ol backbone. This compound is often used as a building block in organic synthesis due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(4-bromobenzyl)pent-4-en-1-ol typically involves the reaction of 4-bromobenzyl bromide with pent-4-en-1-ol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Bis(4-bromobenzyl)pent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the pent-4-en-1-ol backbone can be reduced to form a saturated alcohol.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Formation of 3,3-Bis(4-bromobenzyl)pent-4-en-1-one.
Reduction: Formation of 3,3-Bis(4-bromobenzyl)pentan-1-ol.
Substitution: Formation of derivatives like 3,3-Bis(4-aminobenzyl)pent-4-en-1-ol or 3,3-Bis(4-thiocyanatobenzyl)pent-4-en-1-ol.
Applications De Recherche Scientifique
3,3-Bis(4-bromobenzyl)pent-4-en-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 3,3-Bis(4-bromobenzyl)pent-4-en-1-ol involves its interaction with specific molecular targets and pathways. The bromine atoms and the hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3-Bis(4-chlorobenzyl)pent-4-en-1-ol
- 3,3-Bis(4-fluorobenzyl)pent-4-en-1-ol
- 3,3-Bis(4-methylbenzyl)pent-4-en-1-ol
Uniqueness
3,3-Bis(4-bromobenzyl)pent-4-en-1-ol is unique due to the presence of bromine atoms, which confer distinct reactivity and properties compared to its analogs. The bromine atoms enhance its electrophilic character, making it more reactive in substitution reactions.
Propriétés
IUPAC Name |
3,3-bis[(4-bromophenyl)methyl]pent-4-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Br2O/c1-2-19(11-12-22,13-15-3-7-17(20)8-4-15)14-16-5-9-18(21)10-6-16/h2-10,22H,1,11-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWPTPOEDDLPKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CCO)(CC1=CC=C(C=C1)Br)CC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Br2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
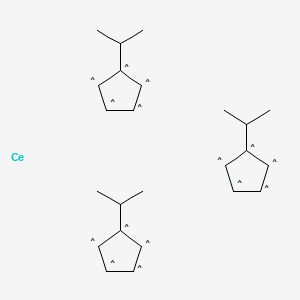

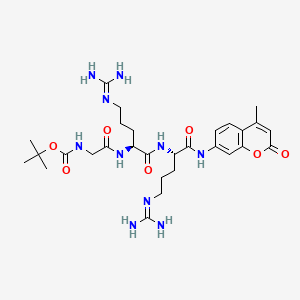


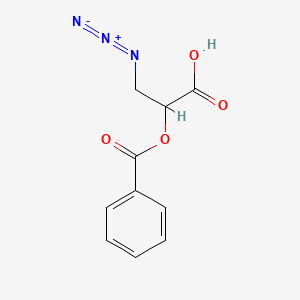
![(E,6R)-8-[(1S,4Z,6E,8E,10R,12R,14R,16S,17E,20R,21R,22S,24R,26R,27E,31E,34S,36S,40R)-22-hydroxy-21,40-dimethyl-3-oxo-26-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]-6-methylnon-7-enoic acid](/img/structure/B570042.png)
![4-(12,12a-dihydropyrido[2,3-a]phenothiazin-5-ylideneamino)-N,N-dimethylaniline;nickel(2+);diperchlorate](/img/structure/B570045.png)
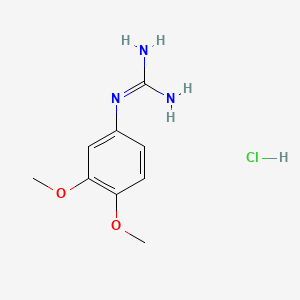
![[1-[2-Oxo-2-[[4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl]amino]ethyl]cyclopentyl]acetic Acid Hydrochloride; Buspirone Hydrochloride Imp. E (EP) as Hydrochloride](/img/structure/B570049.png)
